Diethyl methyl phosphate

概要

説明

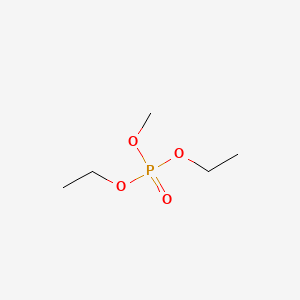

Diethyl methyl phosphate is an organophosphorus compound with the chemical formula C₅H₁₃O₄P. It is a colorless liquid that is primarily used in various industrial and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl methyl phosphate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methyl iodide under basic conditions. The reaction proceeds as follows:

(C₂H₅O)₂P(O)H+CH₃I→(C₂H₅O)₂P(O)CH₃+HI

Another method involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with methyl halides to form this compound. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves careful monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.

化学反応の分析

Types of Reactions

Diethyl methyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diethyl phosphate and other oxidation products.

Substitution: It can undergo nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphate and methanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Oxidation: Diethyl phosphate and other oxidation products.

Substitution: Various substituted phosphates depending on the nucleophile used.

Hydrolysis: Diethyl phosphate and methanol.

科学的研究の応用

Diethyl methyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

Biology: It is used in studies involving enzyme inhibition and as a model compound for studying organophosphorus chemistry.

Medicine: It is investigated for its potential use in drug development and as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

作用機序

The mechanism of action of diethyl methyl phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, thereby modifying their chemical properties. This mechanism is particularly important in enzyme inhibition studies, where this compound can inhibit the activity of enzymes by phosphorylating their active sites.

類似化合物との比較

Similar Compounds

Dimethyl methyl phosphate: Similar in structure but with two methyl groups instead of ethyl groups.

Diethyl phosphite: Lacks the methyl group and has different reactivity.

Triethyl phosphate: Contains three ethyl groups and is used in different applications.

Uniqueness

Diethyl methyl phosphate is unique due to its specific reactivity and stability. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications. Its specific structure allows for targeted modifications in chemical synthesis, making it distinct from other similar compounds.

生物活性

Diethyl methyl phosphate (DEMP) is a phosphonate compound with significant biological activity, particularly in the context of its toxicological effects and potential applications in medicinal chemistry. This article explores the biological activity of DEMP, focusing on its mechanisms of action, toxicity, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as an organophosphate. Its structure consists of a methyl group attached to a phosphate moiety, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

- DEMP has been shown to inhibit certain enzymes, particularly those involved in the hydrolysis of organophosphate compounds. For instance, it exhibits strong inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Such inhibition can lead to neurotoxic effects, as seen with other organophosphates .

-

Cell Growth Inhibition :

- Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, acetyl-protected hydroxybenzyl diethyl phosphates derived from DEMP demonstrated significant growth inhibition in human colon cancer cells (HT-29), suggesting potential applications in cancer therapy .

- Metabolic Pathways :

Toxicological Profile

The toxicity of this compound is primarily associated with its ability to disrupt cholinergic signaling through AChE inhibition. The resulting accumulation of acetylcholine can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure levels are high enough.

Case Studies

- Acute Toxicity : A study documented cases of acute poisoning due to exposure to organophosphate compounds similar to DEMP, highlighting the need for careful handling and monitoring in environments where such chemicals are used .

- Chronic Effects : Long-term exposure studies have indicated potential neurodevelopmental impacts in animal models, raising concerns about the implications for human health, particularly in vulnerable populations such as children .

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the beneficial applications of this compound derivatives:

- Cancer Therapy : As noted earlier, certain derivatives show promise as anti-cancer agents due to their ability to induce apoptosis in malignant cells. Further investigation into their mechanisms could lead to novel treatment strategies .

- Neuroprotective Agents : Some studies suggest that modified phosphonates may offer protective effects against neurodegeneration by modulating oxidative stress pathways .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| AChE Inhibition | Significant (neurotoxic effects) |

| Cancer Cell Line Tested | HT-29 (human colon cancer) |

| Mechanism | Induces apoptosis via G2/M cell cycle arrest |

| Acute Toxicity Symptoms | Muscle twitching, respiratory distress |

特性

IUPAC Name |

diethyl methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O4P/c1-4-8-10(6,7-3)9-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWCWCMYQAIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007032 | |

| Record name | Diethyl methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-17-4 | |

| Record name | Diethyl methyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL METHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7HE04G57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。